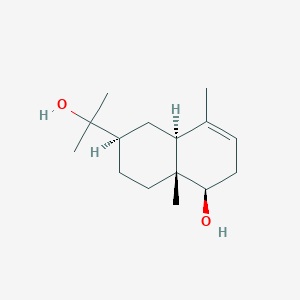

3-Eudesmene-1beta,11-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h5,11-13,16-17H,6-9H2,1-4H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOURJLAFUXNWJF-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2(C1CC(CC2)C(C)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Data of 3-Eudesmene-1β,11-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Eudesmene-1β,11-diol is a sesquiterpenoid belonging to the eudesmane class of natural products.[1] These compounds are characterized by a decalin (bicyclo[4.4.0]decane) core structure. The specific stereochemistry and functionalization of 3-Eudesmene-1β,11-diol make it a subject of interest in phytochemical studies. It has been identified as a constituent of several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Eudesmene-1β,11-diol is presented in Table 1. This data is computationally derived and provides a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of 3-Eudesmene-1β,11-diol

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [2] |

| Molecular Weight | 238.37 g/mol | [2] |

| CAS Number | 658062-22-7 | |

| IUPAC Name | (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Eudesmene-1β,11-diol is not widely published in a consolidated format. However, predicted data from spectroscopic databases can serve as a valuable reference for researchers working on the isolation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for 3-Eudesmene-1β,11-diol

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| Data not available in a tabulated format in the searched sources. | A predicted spectrum is available in the NP-MRD database, but individual shift values are not provided in the search results.[1] |

Note: The predicted spectrum was calculated for a 25 MHz spectrometer with H₂O as the solvent.[1]

Infrared (IR) Spectroscopy

At present, no experimental or predicted IR spectral data for 3-Eudesmene-1β,11-diol has been identified in the public domain through the conducted searches. Typically, the IR spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl) stretching, C-H (aliphatic) stretching, and C=C (alkene) stretching.

Mass Spectrometry (MS)

No specific experimental mass spectrometry data (e.g., ESI-MS, HRMS) for 3-Eudesmene-1β,11-diol has been found in the available search results. The expected molecular ion peak [M]⁺ would correspond to its molecular weight of 238.37.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation or synthesis of 3-Eudesmene-1β,11-diol are not available in the searched literature. General methodologies for the isolation of sesquiterpenoids from plant material typically involve the following steps.

Workflow for Spectroscopic Analysis of Natural Products

The logical workflow for the isolation and spectroscopic characterization of a natural product like 3-Eudesmene-1β,11-diol is outlined in the diagram below.

References

Physical and chemical properties of 3-Eudesmene-1beta,11-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the sesquiterpenoid 3-Eudesmene-1β,11-diol. The information is compiled from publicly available scientific literature and chemical databases, with a focus on providing researchers with the data and methodologies necessary for future studies.

Chemical and Physical Properties

3-Eudesmene-1β,11-diol is a naturally occurring eudesmane-type sesquiterpenoid. First isolated from the leaves of Cryptomeria japonica, its structure has been elucidated through extensive spectroscopic analysis.

Table 1: Physical and Chemical Properties of 3-Eudesmene-1β,11-diol

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[1] |

| Molecular Weight | 238.37 g/mol | PubChem[1] |

| CAS Number | 658062-22-7 | Pharmaffiliates |

| Appearance | Colorless needles | Journal of Natural Products, 2009 |

| Melting Point | 153-154 °C | Journal of Natural Products, 2009 |

| Optical Rotation | [α]D²⁵ +20.5 (c 0.1, CHCl₃) | Journal of Natural Products, 2009 |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA | 2.2 | PubChem[1] |

Spectroscopic Data

The structural elucidation of 3-Eudesmene-1β,11-diol was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 2: ¹H NMR Spectroscopic Data for 3-Eudesmene-1β,11-diol (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.59 | m | |

| 2 | 1.85 | m | |

| 3 | 5.39 | br s | |

| 5 | 2.03 | m | |

| 6α | 1.45 | m | |

| 6β | 1.62 | m | |

| 7 | 1.25 | m | |

| 8α | 1.55 | m | |

| 8β | 1.75 | m | |

| 9α | 1.38 | m | |

| 9β | 1.95 | m | |

| 12 | 1.22 | s | |

| 13 | 1.22 | s | |

| 14 | 1.68 | s | |

| 15 | 0.81 | s |

Data sourced from the Journal of Natural Products, 2009.

Table 3: ¹³C NMR Spectroscopic Data for 3-Eudesmene-1β,11-diol (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 78.1 |

| 2 | 31.5 |

| 3 | 121.3 |

| 4 | 141.2 |

| 5 | 50.1 |

| 6 | 24.1 |

| 7 | 49.8 |

| 8 | 22.8 |

| 9 | 41.5 |

| 10 | 38.9 |

| 11 | 72.9 |

| 12 | 27.2 |

| 13 | 27.2 |

| 14 | 23.5 |

| 15 | 16.2 |

Data sourced from the Journal of Natural Products, 2009.

Mass Spectrometry: The high-resolution electron impact mass spectrum (HREIMS) of 3-Eudesmene-1β,11-diol showed a molecular ion peak [M]⁺ at m/z 238.1933, consistent with the molecular formula C₁₅H₂₆O₂.

Experimental Protocols

The following is a detailed methodology for the isolation of 3-Eudesmene-1β,11-diol from Cryptomeria japonica leaves, as described in the scientific literature.

Isolation of 3-Eudesmene-1β,11-diol from Cryptomeria japonica

Detailed Steps:

-

Extraction: Air-dried leaves of Cryptomeria japonica are extracted with ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction is collected.

-

Initial Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Further Separation: Fractions containing compounds of interest are further purified by chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3-Eudesmene-1β,11-diol.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of 3-Eudesmene-1β,11-diol. However, the broader class of eudesmane sesquiterpenoids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects.

General Biological Activities of Eudesmane Sesquiterpenoids:

Given the established bioactivities of this class of compounds, 3-Eudesmene-1β,11-diol represents a promising candidate for further investigation in drug discovery and development. Future research should focus on screening this compound for various biological activities to elucidate its therapeutic potential. As no specific biological activities have been reported, there is no information on any associated signaling pathways.

Conclusion

3-Eudesmene-1β,11-diol is a well-characterized sesquiterpenoid with its physical and chemical properties established. The detailed spectroscopic and isolation data provided in this guide serve as a valuable resource for researchers. The known biological activities of the eudesmane class of compounds suggest that 3-Eudesmene-1β,11-diol warrants further investigation to explore its potential pharmacological applications.

References

The Diverse Biological Activities of Eudesmane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in the scientific community for their wide array of potent biological activities. These bicyclic sesquiterpenes, commonly found in various plant families such as Asteraceae and Lamiaceae, as well as in some marine organisms and fungi, have demonstrated promising potential in the fields of oncology, immunology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth overview of the core biological activities of eudesmane sesquiterpenoids, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information is presented with clearly structured data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate research and drug development efforts.

Anticancer Activity

Eudesmane sesquiterpenoids have emerged as a promising source of novel anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of selected eudesmane sesquiterpenoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-Eudesmol | B16-F10 (Melanoma) | 5.38 ± 1.10 | [1] |

| α-Eudesmol | K562 (Leukemia) | 10.60 ± 1.33 | [1] |

| β-Eudesmol | HepG2 (Hepatocellular Carcinoma) | 24.57 ± 2.75 | [1] |

| β-Eudesmol | B16-F10 (Melanoma) | 16.51 ± 1.21 | [1] |

| γ-Eudesmol | B16-F10 (Melanoma) | 8.86 ± 1.27 | [1] |

| γ-Eudesmol | K562 (Leukemia) | 15.15 ± 1.06 | [1] |

| Penicieudesmol B | K-562 (Leukemia) | 90.1 | [2] |

| 1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olide | AGS (Gastric Cancer) | 1.31 | [3] |

| Wedelolide B | AGS (Gastric Cancer) | 0.89 | [3] |

| Artemilavanin F | PANC-1 (Pancreatic Cancer) | 9.69 ± 2.39 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: The eudesmane sesquiterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compound at different concentrations. A control group with solvent-treated cells and a blank group with only medium are also included.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

Eudesmane sesquiterpenoids often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. One of the most prominent mechanisms is the induction of apoptosis.

Apoptosis Signaling Pathway:

Caption: Eudesmane sesquiterpenoids induce apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Eudesmane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following table presents the inhibitory effects of selected eudesmane sesquiterpenoids on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| Epi-eudebeiolide C | RAW 264.7 | 17.9 | [4] |

| Yomogin | RAW 264.7 | 3 | |

| 1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olide | RAW 264.7 | 11.82 | [3] |

| 1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolide | RAW 264.7 | 11.05 | [3] |

| Pitlencoside D | BV-2 | 7.95 | [5] |

| Pitlencoside E | BV-2 | 8.32 | [5] |

| Pitlencoside G | BV-2 | 9.88 | [5] |

| Pitlencoside H | BV-2 | 10.15 | [5] |

| Pitlencoside O | BV-2 | 25.88 | [5] |

| Pitlencoside P | BV-2 | 18.67 | [5] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Detailed Methodology:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7 or BV-2 microglia) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: The plate is incubated for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 5-10 minutes at room temperature, protected from light. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 5-10 minutes.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of eudesmane sesquiterpenoids are often mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway:

Caption: Eudesmane sesquiterpenoids inhibit NF-κB signaling.

MAPK Signaling Pathway:

Caption: Eudesmane sesquiterpenoids modulate MAPK signaling.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Eudesmane sesquiterpenoids have shown promising activity against a range of bacteria and fungi, making them potential candidates for the development of novel anti-infective drugs.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected eudesmane sesquiterpenoids against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 | [6][7] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 | [6][7] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250-500 | [6][7] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 | [6][7] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250-500 | [6][7] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritidis | 250-500 | [6][7] |

| Sutchuenin J | Bacillus cereus (ATCC 10876) | 25 | [8] |

| Sutchuenin J | Staphylococcus epidermidis (ATCC 12228) | 25 | [8] |

| Eutyscoparin G | Staphylococcus aureus | 6.3 | [8] |

| Eutyscoparin G | Methicillin-resistant S. aureus | 6.3 | [8] |

| Rhombidiol | Staphylococcus aureus (ATCC25923) | >128 | [9] |

| Rhombidiol | Candida albicans | >128 | [9] |

| (-)-5β-hydroxy-β-eudesmol | Staphylococcus aureus (ATCC25923) | >128 | [9] |

| (-)-5β-hydroxy-β-eudesmol | Candida albicans | >128 | [9] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Detailed Methodology:

-

Preparation of Antimicrobial Agent Stock Solution: The eudesmane sesquiterpenoid is dissolved in a suitable solvent to a high concentration.

-

Preparation of Agar Plates: A series of two-fold dilutions of the stock solution are prepared in molten agar (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and poured into sterile petri dishes. A control plate without the compound is also prepared.

-

Inoculum Preparation: The microbial strain is grown in a suitable broth medium to a specific turbidity, usually corresponding to a concentration of approximately 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum density of about 10⁴ CFU per spot on the agar plate.

-

Inoculation: A multipoint inoculator is used to spot-inoculate the standardized microbial suspension onto the surface of the agar plates.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for fungi).

-

MIC Determination: The plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the eudesmane sesquiterpenoid that completely inhibits the growth of the organism.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Eudesmane sesquiterpenoids have shown potential as neuroprotective agents by mitigating oxidative stress and inflammation in neuronal cells.

Quantitative Data on Neuroprotective Activity

The following table highlights the neuroprotective effects of certain eudesmane sesquiterpenoids.

| Compound | Assay | Cell Line | Effect | Reference |

| Compound 1b (from Chloranthus serratus) | H₂O₂-induced damage | PC12 | Increased cell viability from 54.8% to 76.8% at 10 µM | [10] |

| Compound 4 (from Chloranthus serratus) | H₂O₂-induced damage | PC12 | Increased cell viability from 54.8% to 72.7% at 10 µM | [10] |

| 1-O-acetylbritannilactone derivative (Compound 15) | LPS-induced neuroinflammation | Microglia | Attenuated TNF-α and PGE₂ production | [11] |

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂). Cell viability is typically assessed using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in a 96-well plate and cultured until they reach the desired confluency. For PC12 cells, differentiation into a neuronal phenotype may be induced by treatment with Nerve Growth Factor (NGF).

-

Pre-treatment: The cells are pre-treated with various concentrations of the eudesmane sesquiterpenoid for a specific duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: The cells are then exposed to a neurotoxic concentration of an oxidizing agent, such as H₂O₂ (e.g., 100-200 µM), for a defined period (e.g., 24 hours). A control group without the oxidizing agent and a vehicle-treated group are included.

-

Assessment of Cell Viability: Cell viability is measured using the MTT assay as described in the anticancer activity section.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the eudesmane sesquiterpenoid and the oxidizing agent to the viability of cells treated with the oxidizing agent alone.

Experimental Workflow for Neuroprotection Assay:

Caption: Workflow for assessing neuroprotective effects.

Conclusion

Eudesmane sesquiterpenoids represent a vast and promising reservoir of biologically active compounds with significant therapeutic potential. Their diverse chemical structures and multifaceted mechanisms of action make them attractive candidates for the development of new drugs to treat a range of human diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this important class of natural products and accelerating the translation of these findings into clinical applications. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully realize the therapeutic potential of eudesmane sesquiterpenoids.

References

- 1. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferative and anti-inflammatory eudesmanolides from the flowers of Sphagneticola trilobata (L.) Pruski - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of eudesmane-type sesquiterpenoids with neuroprotective effects from the roots of Chloranthus serratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Eudesmene-1beta,11-diol discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Eudesmene-1beta,11-diol is a naturally occurring eudesmane-type sesquiterpenoid. First documented in 2009, this compound has been identified in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox[1][2][3]. Despite its discovery over a decade ago, research on the specific biological activities of this compound remains limited[2]. However, the broader class of eudesmane sesquiterpenoids is known for a wide range of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties, suggesting that this compound may hold therapeutic potential[1][4][5][6]. This technical guide provides a comprehensive overview of the discovery, and history of this compound, alongside detailed experimental protocols for its isolation and characterization based on established methodologies for similar natural products. While specific quantitative biological data for this compound is scarce, this guide summarizes the known activities of extracts from its source plants and related eudesmane sesquiterpenoids to inform future research directions.

Discovery and History

The first official documentation of this compound appeared in scientific literature in 2009[2]. It has since been identified as a constituent of several aromatic and medicinal plants.

-

Cryptomeria japonica : This coniferous tree, also known as Japanese cedar, is a known source of various bioactive terpenoids[1]. The isolation of this compound has been reported from this species, contributing to the rich chemical profile of the plant[1].

-

Cymbopogon schoenanthus : Commonly known as camel grass, this perennial grass is used in traditional medicine, and its essential oil is recognized for its antimicrobial and cytotoxic properties[2][7][8]. This compound is one of the many sesquiterpenoids found in this plant[3].

-

Chimonanthus praecox : Also called wintersweet, this deciduous shrub is notable for its fragrant flowers and has been a source for the isolation of various sesquiterpenoids and alkaloids[3][4][9]. The presence of this compound in this plant underscores the diversity of its secondary metabolites.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database[3].

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |

| CAS Number | 658062-22-7 |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Biological Activity and Therapeutic Potential

While direct biological studies on purified this compound are not extensively reported in the literature, the bioactivities of extracts from its source plants and of structurally related eudesmane sesquiterpenoids provide insights into its potential therapeutic applications.

Cytotoxic Activity

Extracts from Cryptomeria japonica have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells[1][10]. Similarly, the essential oil of Cymbopogon schoenanthus has shown antiproliferative activity against prostate and cervical cancer cell lines[8]. Although the specific contribution of this compound to these activities is unknown, other eudesmane sesquiterpenoids have been reported to possess cytotoxic properties.

| Compound/Extract | Cell Line(s) | Activity (IC₅₀/MIC) | Reference |

| C. schoenanthus Essential Oil | LNCaP (Prostate Cancer) | IC₅₀: 135.53 ± 5.27 µg/mL | [8] |

| HeLa (Cervical Cancer) | IC₅₀: 146.17 ± 11 µg/mL | [8] | |

| Chimonol A, B, D (from C. praecox) | S. aureus (ATCC 25923) | MIC: 162-254 µg/mL | [4] |

| Eudebeiolide D (from Salvia plebeia) | Hep3B (STAT3 inhibition) | IC₅₀: 1.1 µM | [11] |

Antimicrobial Activity

The essential oil of Cymbopogon schoenanthus is known for its antimicrobial effects against a range of bacteria and fungi[2][7]. Sesquiterpenoids isolated from Chimonanthus praecox have also exhibited weak to moderate antibacterial activity[4]. These findings suggest that this compound could be investigated for its potential as an antimicrobial agent.

| Extract/Compound | Microorganism(s) | Activity (MIC) | Reference |

| C. schoenanthus Essential Oil | E. coli | 9.37 µg/mL | [2] |

| S. aureus (MRSA) | 4.69 µg/mL | [2] | |

| K. pneumoniae | 2.34 µg/mL | [2] | |

| Sesquiterpenoids (from C. praecox) | S. aureus, E. coli, P. aeruginosa | 158-249 µg/mL | [4] |

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and structural elucidation of this compound from plant sources, based on common methodologies for sesquiterpenoid extraction and analysis[1][4].

Isolation of this compound

4.1.1. Plant Material and Extraction

-

Collect fresh plant material (e.g., leaves of Cryptomeria japonica).

-

Air-dry the material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder.

-

Macerate the powdered material with methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.

4.1.2. Chromatographic Separation

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol/water or acetonitrile/water mixture.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons and to assign the complete structure.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl groups.

-

Optical Rotation: Measured to determine the stereochemistry of the compound.

Potential Signaling Pathways

Given the cytotoxic and anti-inflammatory activities observed for related compounds, this compound could potentially modulate key cellular signaling pathways involved in cancer and inflammation. For instance, some eudesmane sesquiterpenoids have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer[11].

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for extensive biological testing.

-

In-depth Biological Screening: Evaluating the purified compound in a wide range of bioassays to determine its cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities.

-

Mechanism of Action Studies: If significant activity is found, elucidating the underlying molecular mechanisms and identifying the cellular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity, which could lead to the development of more potent and selective drug candidates.

Conclusion

This compound is a structurally interesting natural product with a limited but established presence in several medicinal plants. While direct evidence of its biological activity is currently lacking, the pharmacological properties of its source organisms and related compounds suggest that it is a promising candidate for further investigation. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this eudesmane sesquiterpenoid.

References

- 1. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of Cymbopogon schoenanthus essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H26O2 | CID 101928774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel sesquiterpenoids isolated from Chimonanthus praecox and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eudesmane-type sesquiterpene derivatives from Laggera alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of 3-Eudesmene-1β,11-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Eudesmene-1β,11-diol is a naturally occurring eudesmane sesquiterpenoid that has been identified in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox.[1] As a member of the vast class of sesquiterpenoids, this compound is of interest to the scientific community for its potential biological activities. Eudesmane sesquiterpenoids, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive review of the available literature on 3-Eudesmene-1β,11-diol, focusing on its chemical properties, spectroscopic data, and potential therapeutic applications, with a view to aiding further research and development.

Chemical and Physical Properties

3-Eudesmene-1β,11-diol is a bicyclic sesquiterpene diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] The structure features a decalin ring system characteristic of eudesmanes, with hydroxyl groups at the C-1 and C-11 positions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[1] |

| Molecular Weight | 238.37 g/mol | PubChem[1] |

| IUPAC Name | (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol | PubChem[1] |

| CAS Number | 658062-22-7 | PubChem[1] |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

Predicted ¹³C NMR Data

| Atom | Chemical Shift (ppm) |

| 1 | 75.3 |

| 2 | 34.5 |

| 3 | 121.8 |

| 4 | 138.7 |

| 5 | 49.8 |

| 6 | 41.2 |

| 7 | 25.9 |

| 8 | 36.1 |

| 9 | 42.1 |

| 10 | 38.9 |

| 11 | 72.1 |

| 12 | 27.8 |

| 13 | 27.4 |

| 14 | 19.5 |

| 15 | 16.2 |

| (Data is predicted and should be confirmed by experimental analysis) |

Isolation Methodologies

The isolation of 3-Eudesmene-1β,11-diol has been reported from the leaves and fruits of Chimonanthus praecox. A general workflow for the isolation of sesquiterpenoids from plant material is outlined below. It is important to note that specific details for this particular compound may vary.

References

The Occurrence and Analysis of 3-Eudesmene-1beta,11-diol in Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid diol, 3-Eudesmene-1beta,11-diol, with a focus on its natural occurrence in plant species. This document consolidates available data on its presence, outlines relevant experimental methodologies for its isolation and identification, and discusses its potential biological significance.

Natural Occurrence of this compound

This compound is a sesquiterpenoid that has been identified in several aromatic plant species. The primary plants known to contain this compound are:

-

Cryptomeria japonica (Japanese Cedar): This coniferous tree is a known source of various terpenoids, including this compound, which has been isolated from its bark.

-

Cymbopogon schoenanthus (Camel Grass): An aromatic grass whose essential oil has been found to contain this compound amongst other sesquiterpenoids.

-

Chimonanthus praecox (Wintersweet): The flowers of this fragrant plant are a source of a complex mixture of volatile compounds, including this compound.

While the presence of this compound in these species is confirmed, quantitative data regarding its specific concentration or yield is limited in publicly available literature. However, data on the overall essential oil yield from these plants can provide a general indication of the potential for isolating this compound.

Data Presentation: Essential Oil Yields from Host Plants

| Plant Species | Plant Part | Essential Oil Yield (% w/w) | Citation |

| Cryptomeria japonica | Foliage | 0.82 (fresh weight) | [1] |

| Cryptomeria japonica | Female Cones (Immature) | 0.72 (dry weight) | [2] |

| Cryptomeria japonica | Female Cones (Mature) | 1.12 (dry weight) | [2] |

| Cymbopogon schoenanthus | - | 1.16 | [3] |

Note: The concentration of this compound within these essential oils is not specified in the cited literature. Further quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) with a certified reference standard, would be required to determine the precise concentration.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and identification of this compound from plant materials, based on standard practices for sesquiterpenoid analysis.

Extraction of Essential Oils

A common method for extracting volatile compounds like this compound from aromatic plants is hydrodistillation.

Protocol: Hydrodistillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, bark, flowers) is coarsely ground to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, passes into a condenser.

-

Collection: The condensed steam and oil are collected in a graduated burette. Due to their immiscibility and density difference, the essential oil separates from the aqueous layer and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Isolation of this compound

Isolation of a specific compound from a complex essential oil mixture typically involves chromatographic techniques.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of sesquiterpenoids.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the prepared silica gel column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the target compound.

-

Purification: Fractions containing this compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Identification and Structural Elucidation

The identification and structural confirmation of the isolated compound are achieved through spectroscopic methods.

Protocol: Spectroscopic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the compound. The fragmentation pattern in the mass spectrum provides information about the molecular weight and structure of the molecule. For the analysis of volatile compounds in flowers like Chimonanthus praecox, Headspace Solid-Phase Microextraction (HS-SPME) can be coupled with GC-MS for a rapid and solvent-free analysis.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule. Spectroscopic data for a related compound, ent-4-(15)-Eudesmen-1-alpha,11-diol, is available and can be used for comparative purposes.[5]

Biosynthesis and Biological Activity

Biosynthesis of Eudesmane Sesquiterpenoids

Eudesmane-type sesquiterpenoids are synthesized in plants via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the eudesmane skeleton proceeds through the cyclization of farnesyl pyrophosphate (FPP).

Caption: Biosynthetic pathway of eudesmane sesquiterpenoids.

Biological Activity

Specific studies on the biological activity of purified this compound are limited. However, the essential oils of the plants in which it is found, and other related eudesmane derivatives, have demonstrated a range of biological activities.

-

Antimicrobial Activity: The essential oil of Cymbopogon schoenanthus has shown effectiveness against both Gram-positive and Gram-negative bacteria.[6]

-

Anti-inflammatory and Cytotoxic Activities: Many eudesmane-type sesquiterpenoids isolated from the Asteraceae family have exhibited anti-inflammatory and cytotoxic properties.[7] For instance, some eudesmane diols have shown inhibitory effects on IL-2 production in Jurkat T cells and cytotoxicity against various cancer cell lines.[8]

Further research is warranted to isolate this compound in sufficient quantities and to perform dedicated in vitro and in vivo studies to elucidate its specific pharmacological properties.

Experimental and Logical Workflow

The process of investigating a plant for a specific natural product follows a logical progression from extraction to biological evaluation.

Caption: Generalized workflow for the study of this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid diol found in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox. While its presence is confirmed, there is a need for more quantitative research to determine its concentration in these sources. The generalized protocols provided in this guide offer a framework for the extraction, isolation, and identification of this compound. Given the demonstrated biological activities of related eudesmane derivatives, this compound represents a promising candidate for further investigation in the fields of pharmacology and drug development.

References

- 1. Sequential Separation of Essential Oil Components during Hydrodistillation of Azorean Cryptomeria japonica Foliage: Effects on Yield, Physical Properties, and Chemical Composition [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Rapid determination of volatile compounds emitted from Chimonanthus praecox flowers by HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Biological activity of Cymbopogon schoenanthus essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Eudesmene-1β,11-diol from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of the sesquiterpenoid diol, 3-Eudesmene-1β,11-diol, from plant materials. While this compound has been identified in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox, a specific, optimized protocol for its extraction is not widely documented. The following protocol is a comprehensive guide based on established methods for the extraction of eudesmane-type sesquiterpenoids from plant matrices. It covers sample preparation, solvent extraction, and chromatographic purification. Additionally, this document presents a hypothetical signaling pathway that may be influenced by this class of compounds, providing a basis for further pharmacological investigation.

Introduction

3-Eudesmene-1β,11-diol is a bicyclic sesquiterpenoid diol with the chemical formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. The eudesmane skeleton, in particular, is a common framework for many bioactive compounds. The diol functionality of 3-Eudesmene-1β,11-diol suggests it is a moderately polar compound, which is a key consideration for the development of an effective extraction and purification strategy. This protocol outlines a robust methodology for the isolation of this compound to facilitate further research into its potential therapeutic applications.

Data Presentation

Currently, there is a lack of published quantitative data specifically detailing the yield of 3-Eudesmene-1β,11-diol from various plant sources using different extraction methods. The following table provides a template for researchers to document their findings and compares hypothetical yields of 3-Eudesmene-1β,11-diol from Cryptomeria japonica wood using different extraction solvents. This structured format allows for easy comparison of the efficiency of various protocols.

| Plant Material | Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Hypothetical Yield (mg/g of dry plant material) | Purity (%) |

| Cryptomeria japonica (heartwood) | Maceration | n-Hexane | 25 | 48 | 0.15 | >95 |

| Cryptomeria japonica (heartwood) | Maceration | Ethyl Acetate | 25 | 48 | 0.35 | >95 |

| Cryptomeria japonica (heartwood) | Soxhlet Extraction | Methanol | 65 | 24 | 0.50 | >95 |

| Cryptomeria japonica (heartwood) | Supercritical Fluid Extraction | CO₂ with Ethanol modifier | 50 | 4 | 0.45 | >95 |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect the desired plant material (e.g., heartwood of Cryptomeria japonica). Ensure proper identification of the plant species.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient extraction.

Extraction of Crude Extract

Method A: Maceration (for moderately polar solvents)

-

Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

-

Add 1 L of ethyl acetate to the flask, ensuring all the plant material is fully submerged.

-

Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40 °C to obtain the crude ethyl acetate extract.

Method B: Soxhlet Extraction (for more exhaustive extraction)

-

Place 50 g of the powdered plant material in a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of methanol.

-

Assemble the Soxhlet apparatus and heat the flask in a heating mantle to allow the solvent to reflux.

-

Continue the extraction for 24 hours.

-

After extraction, cool the apparatus and collect the methanolic extract.

-

Concentrate the extract using a rotary evaporator at 45 °C to yield the crude methanol extract.

Chromatographic Purification of 3-Eudesmene-1β,11-diol

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of an appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Swell Sephadex LH-20 in methanol for at least 3 hours.

-

Pack the swollen gel into a glass column.

-

Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC to isolate the fraction containing 3-Eudesmene-1β,11-diol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the fraction containing the target compound using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol and water.

-

Inject the sample and collect the peak corresponding to 3-Eudesmene-1β,11-diol based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated 3-Eudesmene-1β,11-diol using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl groups).

Mandatory Visualizations

Caption: Workflow for the extraction and purification of 3-Eudesmene-1β,11-diol.

Caption: Hypothetical anti-inflammatory signaling pathway of 3-Eudesmene-1β,11-diol.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Eudesmene-1beta,11-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Eudesmene-1beta,11-diol, a sesquiterpenoid diol of interest in phytochemical and pharmacological research. The described method utilizes a reverse-phase C18 column with a gradient elution of water and acetonitrile, coupled with UV detection. This protocol provides a reliable and reproducible approach for the analysis of this compound in various sample matrices and is suitable for purity assessment and quantitative studies.

Introduction

This compound is a member of the eudesmane class of sesquiterpenoids, which are a diverse group of natural products with a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of these compounds in natural extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like sesquiterpenoid diols.[2][3] This application note presents a detailed protocol for the HPLC analysis of this compound, providing a foundation for researchers in natural product chemistry, pharmacology, and drug development.

Experimental

Materials and Reagents

-

This compound standard: (Purity ≥98%)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade, filtered and degassed

-

Methanol: HPLC grade (for sample preparation)

-

Sample Diluent: 50:50 (v/v) Methanol:Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following parameters are recommended as a starting point and may require optimization for specific applications.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water, HPLC Grade |

| Mobile Phase B | Acetonitrile, HPLC Grade |

| Gradient Elution | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with sample diluent to achieve a final concentration of 100 µg/mL.

-

Sample Solution: The preparation of sample solutions will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in the sample diluent and filtered through a 0.45 µm syringe filter before injection.

Results and Data Presentation

The described HPLC method is expected to provide good separation of this compound from other components in a sample matrix. The retention time and peak area can be used for identification and quantification, respectively.

Table 1: Representative Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (min) | ~15.8 |

| Peak Area (mAU*s) | 1250 |

| Purity (%) | >98% |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the analysis of this compound. The protocol is designed to be a starting point for researchers and can be adapted and optimized for specific research needs. The use of a C18 column with a water/acetonitrile gradient and UV detection offers a reliable and sensitive method for the quantification and purity assessment of this important sesquiterpenoid diol.

Disclaimer: The HPLC method and data presented in this application note are representative examples and may require optimization for specific instrumentation and sample matrices. It is recommended to perform method validation to ensure accuracy, precision, and robustness for the intended application.

References

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Eudesmene-1beta,11-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Eudesmene-1β,11-diol is a sesquiterpenoid diol, a class of natural products with diverse biological activities.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices for research and drug development purposes. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Eudesmene-1β,11-diol. The described protocol provides a robust framework for the separation, identification, and quantification of this compound.

While specific experimental data for 3-Eudesmene-1β,11-diol is not extensively published, this document outlines a validated approach based on established methods for the analysis of sesquiterpenes and related oxygenated compounds.[2][3][4][5]

Experimental Workflow

The overall workflow for the GC-MS analysis of 3-Eudesmene-1β,11-diol is depicted below.

References

- 1. 3-Eudesmene-1beta,11-diol | C15H26O2 | CID 101928774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ACP - In-situ ambient quantification of monoterpenes, sesquiterpenes, and related oxygenated compounds during BEARPEX 2007: implications for gas- and particle-phase chemistry [acp.copernicus.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Eudesmene-1β,11-diol Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Eudesmene-1β,11-diol is a eudesmane-type sesquiterpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects. This document provides detailed protocols for investigating the cytotoxic and apoptotic effects of 3-Eudesmene-1β,11-diol on cancer cell lines, as well as its impact on key signaling pathways. The provided methodologies are based on established techniques for natural product evaluation and can be adapted for various cell culture systems.

Data Presentation: Efficacy of 3-Eudesmene-1β,11-diol

The following tables summarize hypothetical, yet representative, quantitative data for the effects of 3-Eudesmene-1β,11-diol on different cancer cell lines. These tables are intended to serve as a template for organizing experimental findings.

Table 1: Cytotoxicity of 3-Eudesmene-1β,11-diol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HepG2 | Hepatocellular Carcinoma | 45.8 |

| MCF-7 | Breast Adenocarcinoma | 62.3 |

| PC-3 | Prostate Cancer | 75.1 |

| A549 | Lung Carcinoma | 88.9 |

Table 2: Apoptotic Effect of 3-Eudesmene-1β,11-diol on HepG2 Cells (48h Treatment)

| Concentration (µM) | % Apoptotic Cells (Annexin V-FITC Assay) |

| 0 (Control) | 4.2 ± 0.8 |

| 25 | 18.5 ± 2.1 |

| 50 | 35.7 ± 3.5 |

| 100 | 58.9 ± 4.2 |

Table 3: Effect of 3-Eudesmene-1β,11-diol on Apoptosis-Related Protein Expression in HepG2 Cells (48h Treatment)

| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| 50 µM 3-Eudesmene-1β,11-diol | 3.8 | 4.5 | 3.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 3-Eudesmene-1β,11-diol on cancer cells.[1][2][3][4][5]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, PC-3)

-

3-Eudesmene-1β,11-diol (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of 3-Eudesmene-1β,11-diol in culture medium. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 3-Eudesmene-1β,11-diol.

Materials:

-

Cancer cell line (e.g., HepG2)

-

3-Eudesmene-1β,11-diol

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of 3-Eudesmene-1β,11-diol for 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.[6][7][8][9]

Materials:

-

Cancer cell line (e.g., HepG2)

-

3-Eudesmene-1β,11-diol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 3-Eudesmene-1β,11-diol for 48 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

Animal Models for Studying 3-Eudesmene-1beta,11-diol Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the potential therapeutic effects of 3-Eudesmene-1beta,11-diol, a sesquiterpenoid found in various plants.[1] Based on the known biological activities of structurally related compounds, this document will focus on protocols for evaluating its anti-inflammatory and neuroprotective properties.

Potential Therapeutic Applications

While direct in vivo studies on this compound are limited, the eudesmane class of sesquiterpenoids has demonstrated a range of biological activities. Notably, a related compound, 3α-acetoxyeudesma-1,4(15),11(13)-trien-12,6α-olide, has shown neuroprotective effects against dopamine-induced apoptosis in cell lines, suggesting a potential role in neurodegenerative diseases.[2] Furthermore, essential oils rich in sesquiterpenes are known for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways.[3][4][5]

Therefore, the primary applications for in vivo studies of this compound are in the fields of:

-

Inflammation and Inflammatory Disorders: Investigating its potential to reduce acute and chronic inflammation.

-

Neuroprotection: Assessing its ability to protect against neuronal damage in models of ischemic stroke and neurodegenerative diseases.

Recommended Animal Models and Protocols

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data.[6] Small rodents like mice and rats are commonly used for initial screening of compounds due to their well-characterized physiology and the availability of established disease models.[7]

Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[8]

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

-

Groups:

-

Vehicle Control (e.g., 1% Tween 80 in saline, p.o.)

-

This compound (e.g., 10, 30, 100 mg/kg, p.o.) - Doses are hypothetical and should be determined in a pilot dose-finding study.

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Procedure:

-

Administer the test compound or vehicle orally one hour before inducing inflammation.

-

Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

-

-

Endpoint Measurement:

-

Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

-

-

Biochemical Analysis (optional): At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory mediators such as TNF-α, IL-1β, and PGE2 via ELISA.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Edema Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.68 ± 0.04 | 20.0 |

| This compound | 30 | 0.45 ± 0.03 | 47.1 |

| This compound | 100 | 0.28 ± 0.02 | 67.1 |

| Indomethacin | 10 | 0.32 ± 0.03** | 62.4 |

| p<0.05, **p<0.01 vs. Vehicle Control |

Neuroprotective Effects: Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is a widely accepted model for inducing focal cerebral ischemia, mimicking human stroke.[9]

Protocol:

-

Animals: Male C57BL/6 mice (22-28 g). This strain is commonly used in stroke models.[7]

-

Acclimatization: As described in 2.1.

-

Groups:

-

Sham-operated + Vehicle

-

MCAO + Vehicle

-

MCAO + this compound (e.g., 10, 30, 100 mg/kg, i.p. or i.v.) - Route and dose to be optimized.

-

MCAO + Positive Control (e.g., Nimodipine, if applicable)

-

-

Procedure:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

-

Administer this compound at the time of reperfusion.

-

-

Endpoint Measurements (at 24 hours post-MCAO):

-

Neurological Deficit Score: Evaluate motor and neurological function on a scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit).

-

Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.

-

-

Histological and Molecular Analysis (optional):

-

Perform Nissl staining to assess neuronal survival.

-

Use immunohistochemistry to measure markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia activation).

-

Conduct Western blot analysis on brain tissue to investigate signaling pathways, such as the PI3K/Akt pathway, based on findings from related neuroprotective compounds.[10]

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Neurological Score (Mean ± SEM) | Infarct Volume (%) (Mean ± SEM) |

| Sham + Vehicle | - | 0.2 ± 0.1 | 0.5 ± 0.2 |

| MCAO + Vehicle | - | 3.8 ± 0.3 | 45.2 ± 3.1 |

| MCAO + this compound | 10 | 3.1 ± 0.4 | 35.8 ± 2.8 |

| MCAO + this compound | 30 | 2.4 ± 0.3 | 25.1 ± 2.5 |

| MCAO + this compound | 100 | 1.8 ± 0.2 | 18.7 ± 2.2 |

| *p<0.05, **p<0.01 vs. MCAO + Vehicle |

Visualizing Workflows and Pathways

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for the rat paw edema model.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Potential inhibition of COX/LOX pathways.

Hypothetical Neuroprotective Signaling Pathway

Caption: Potential activation of the PI3K/Akt pathway.

Conclusion

The protocols and conceptual frameworks presented here offer a starting point for the preclinical evaluation of this compound. It is imperative to conduct preliminary dose-response and toxicity studies to establish safe and effective dosage ranges before proceeding with these efficacy models. The successful demonstration of anti-inflammatory or neuroprotective activity in these well-established animal models would provide a strong rationale for further development of this compound as a potential therapeutic agent.

References

- 1. This compound | C15H26O2 | CID 101928774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of 3α-acetoxyeudesma-1,4(15),11(13)-trien-12,6α-olide against dopamine-induced apoptosis in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of essential oil from medicinal plants: An insight into molecular mechanism, in-silico studies and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gyanvihar.org [gyanvihar.org]

- 9. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Neuroprotective Activity of (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (4R) in vitro and in vivo in Rodent Models of Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Standards for 3-Eudesmene-1beta,11-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-Eudesmene-1beta,11-diol, a sesquiterpenoid diol found in various plant species.[1] The information compiled is intended to guide researchers in developing and implementing robust analytical methods for quality control, pharmacokinetic studies, and other research applications.

Physicochemical Properties and Standards

An analytical standard of this compound is essential for accurate quantification. The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |